molecular formula C16H14ClNO2S3 B2707156 3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034419-88-8

3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2707156
CAS No.: 2034419-88-8
M. Wt: 383.92
InChI Key: GQZNLDPBYQTVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClNO2S3 and its molecular weight is 383.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

3-Chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several functional groups, including a chloro group, methyl group, thiophene rings, and a benzenesulfonamide moiety. These structural components contribute to its biological activity.

PropertyValue
Molecular Formula C₁₅H₁₄ClN₃O₂S₂
Molecular Weight 353.87 g/mol
CAS Number 2034598-55-3
LogP 3.14
PSA (Polar Surface Area) 28.24 Ų

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamides showed significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines. In vitro studies revealed that it induces apoptosis in MCF-7 cells, with IC50 values indicating effective growth inhibition. The mechanism involves cell cycle arrest at the S phase and increased lactate dehydrogenase (LDH) enzyme activity, suggesting cellular damage and apoptosis initiation .

Anti-inflammatory Effects

Recent studies have highlighted the potential of thiophene derivatives in modulating inflammatory pathways. The NLRP3 inflammasome has been identified as a target for benzenesulfonamide analogues, including the compound . In vivo studies showed that certain derivatives inhibited IL-1β secretion and reduced inflammation in mouse models of acute myocardial infarction .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as caspase-1 within the NLRP3 inflammasome.
  • Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Action : The sulfonamide group is known for its ability to disrupt bacterial folate synthesis.

Study on Antibacterial Activity

In a comparative study of various thiourea derivatives, one derivative exhibited an MIC of 40 µg/mL against Pseudomonas aeruginosa, demonstrating the potential of related compounds in treating bacterial infections .

Research on Anticancer Effects

A recent investigation into the effects of sulfonamide derivatives on breast cancer cells showed that treatment with these compounds resulted in significant reductions in cell viability and alterations in cell morphology, indicating effective anticancer properties .

Properties

IUPAC Name

3-chloro-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S3/c1-11-13(17)4-2-6-15(11)23(19,20)18-16(12-7-9-21-10-12)14-5-3-8-22-14/h2-10,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZNLDPBYQTVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.